3,3-Diethoxy-1,1,1-trifluoropropane
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Description
3,3-Diethoxy-1,1,1-trifluoropropane is a chemical compound with the molecular formula C7H13F3O2 . It has an average mass of 186.172 Da and a monoisotopic mass of 186.086761 Da . The compound is also known by other names such as 3,3,3-Trifluoropropanal diethylacetal and Diethoxytrifluoropropane .
Synthesis Analysis
The synthesis of this compound involves several steps. Ethanol is used as a starting material, which is then reacted with (1Z)-1-Ethoxy-3… to yield 96% of 3,3-diethoxy-1,… . This compound is then further reacted with 3,3,3-Trifluoro… to yield 3,3-diethoxy-1,… . The synthetic route has been reported in the literature .Molecular Structure Analysis
The molecular structure of this compound consists of seven carbon atoms, thirteen hydrogen atoms, three fluorine atoms, and two oxygen atoms . The structure is characterized by the presence of two ethoxy groups attached to the third carbon atom of a propane molecule, which also carries three fluorine atoms .Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 117.6±40.0 °C at 760 mmHg, and a flash point of 30.5±23.2 °C . It has a molar refractivity of 38.4±0.3 cm3, a polar surface area of 18 Å2, and a molar volume of 173.6±3.0 cm3 . The compound has 2 H bond acceptors, 0 H bond donors, and 6 freely rotating bonds .Scientific Research Applications
Synthesis and Chemical Transformations
A variety of synthetic approaches and chemical transformations utilizing 3,3-Diethoxy-1,1,1-trifluoropropane or structurally similar compounds have been reported. For instance, the synthesis of ethyl 3,3,3-trifluoropropionate from 2-bromo-3,3,3-trifluoropropene was achieved through a process involving bromination and reaction with potassium ethoxide, offering a pathway to produce fluorinated esters with potential applications in medicinal chemistry and materials science (Inoue et al., 2014).
Catalysis and Reaction Mechanisms
Research has also focused on the interaction of fluorinated propenes with transition metal complexes, elucidating pathways for C-F bond activation versus hydrogermylation. These studies provide insights into the mechanisms of fluorine-containing compound transformations and offer routes to novel fluorinated materials (Ahrens et al., 2016).
Material Science and Adsorption Properties
The functionalization of mesoporous silica with 3,3,3-trifluoropropyl groups has been explored, demonstrating enhanced hydrophobicity and selective adsorption properties. This modification improves the material's affinity for organic pollutants, highlighting the potential for environmental cleanup applications (Diao et al., 2017).
Electrochemical Applications
The use of alkyl 3,3,3-trifluoropropanoates as electrolyte additives in lithium-ion batteries has shown significant improvements in the high-voltage cycling performance. This development underscores the role of fluorinated compounds in enhancing energy storage technologies (Zheng et al., 2017).
Properties
IUPAC Name |
3,3-diethoxy-1,1,1-trifluoropropane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3O2/c1-3-11-6(12-4-2)5-7(8,9)10/h6H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFWWQGFWAJUMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(F)(F)F)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559077 |
Source
|
Record name | 3,3-Diethoxy-1,1,1-trifluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
688-29-9 |
Source
|
Record name | 3,3-Diethoxy-1,1,1-trifluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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